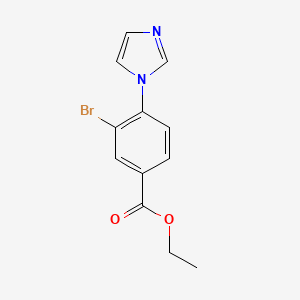

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate

Description

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate is a chemical compound that features a benzoate ester substituted with a bromine atom and an imidazole ring

Properties

Molecular Formula |

C12H11BrN2O2 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

ethyl 3-bromo-4-imidazol-1-ylbenzoate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2H2,1H3 |

InChI Key |

NLCRDDDGWJKLSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-4-(1-imidazolyl)benzoate typically involves the bromination of ethyl 4-(1-imidazolyl)benzoate. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism where the bromine atom is introduced at the 3-position of the benzoate ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of ethyl 3-bromo-4-(1-imidazolyl)benzyl alcohol.

Scientific Research Applications

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Material Science: Utilized in the development of functional materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-4-(1-imidazolyl)benzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(1-imidazolyl)benzoate: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.

Ethyl 3-Chloro-4-(1-imidazolyl)benzoate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

Ethyl 3-Iodo-4-(1-imidazolyl)benzoate: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate is unique due to the presence of both the bromine atom and the imidazole ring, which confer specific reactivity and potential for diverse applications in synthesis and research.

Biological Activity

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the compound's biological activity, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzoate moiety with a bromine atom at the meta position and an imidazole ring. The molecular formula is C_12H_10BrN_2O_2. The presence of the imidazole ring is significant as it can interact with metal ions and biological targets, enhancing the compound's reactivity and biological potential.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential enzymatic pathways in microorganisms. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown cytotoxic effects against human cancer cell lines such as HeLa and HCT-116, with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring allows for coordination with metal ions, which is crucial in enzyme inhibition processes. This characteristic makes it a candidate for further studies on enzyme-targeted therapies.

- Cell Membrane Interaction : The compound may influence the integrity of cellular membranes, affecting cellular functions and signaling pathways, which is particularly relevant in microbial and cancerous cells.

- Receptor Binding : The bromine atom may participate in halogen bonding, enhancing interactions with specific receptors or enzymes, thereby modulating their activity.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 3-(1H-imidazol-1-yl)benzoate | Lacks bromine; different reactivity profile |

| Methyl 3-Bromo-4-(1H-imidazol-1-yl)benzoate | Methyl group instead of ethyl; affects solubility |

| Ethyl 3-Chloro-4-(1H-imidazol-1-yl)benzoate | Chlorine instead of bromine; different reactivity |

| Methyl 3-Bromo-4-(1H-pyrazol-1-yl)benzoate | Pyrazole instead of imidazole; alters biological activity |

This table highlights the distinct reactivity patterns and potential applications across various fields for this compound compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential utility in developing new antibiotics .

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that this compound induced significant cell death through apoptosis pathways, with detailed mechanistic studies indicating involvement of caspase activation .

- Enzyme Inhibition Research : Investigations into its interaction with specific enzymes have shown that this compound can act as a competitive inhibitor, providing insights into its potential therapeutic applications in enzyme-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.